molecular formula C15H21FN2O2 B1300305 4,4'-[(4-Fluorophenyl)methylene]dimorpholine CAS No. 6425-29-2

4,4'-[(4-Fluorophenyl)methylene]dimorpholine

Cat. No.: B1300305
CAS No.: 6425-29-2
M. Wt: 280.34 g/mol
InChI Key: XPRMZPGIFMALGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-[(4-Fluorophenyl)methylene]dimorpholine is an organic compound with the molecular formula C15H21FN2O2 It is characterized by the presence of a fluorophenyl group attached to a methylene bridge, which is further connected to two morpholine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[(4-Fluorophenyl)methylene]dimorpholine typically involves the reaction of 4-fluorobenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include:

    Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.

    Catalyst: Acidic catalysts such as p-toluenesulfonic acid or Lewis acids like zinc chloride can be used to facilitate the reaction.

    Solvent: Common solvents include toluene or ethanol, which help dissolve the reactants and control the reaction rate.

Industrial Production Methods

On an industrial scale, the production of 4,4’-[(4-Fluorophenyl)methylene]dimorpholine may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4,4’-[(4-Fluorophenyl)methylene]dimorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

4,4’-[(4-Fluorophenyl)methylene]dimorpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,4’-[(4-Fluorophenyl)methylene]dimorpholine involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the morpholine rings can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4,4’-[(4-Chlorophenyl)methylene]dimorpholine: Similar structure with a chlorine atom instead of fluorine.

    4,4’-[(4-Bromophenyl)methylene]dimorpholine: Similar structure with a bromine atom instead of fluorine.

    4,4’-[(4-Methylphenyl)methylene]dimorpholine: Similar structure with a methyl group instead of fluorine.

Uniqueness

4,4’-[(4-Fluorophenyl)methylene]dimorpholine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. The fluorine atom can enhance the compound’s stability and influence its reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[(4-fluorophenyl)-morpholin-4-ylmethyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O2/c16-14-3-1-13(2-4-14)15(17-5-9-19-10-6-17)18-7-11-20-12-8-18/h1-4,15H,5-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPRMZPGIFMALGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C2=CC=C(C=C2)F)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354985
Record name 4,4'-[(4-FLUOROPHENYL)METHYLENE]DIMORPHOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6425-29-2
Record name 4,4'-[(4-FLUOROPHENYL)METHYLENE]DIMORPHOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4,4'-[(4-Fluorophenyl)methylene]dimorpholine
Reactant of Route 2
Reactant of Route 2
4,4'-[(4-Fluorophenyl)methylene]dimorpholine
Reactant of Route 3
Reactant of Route 3
4,4'-[(4-Fluorophenyl)methylene]dimorpholine
Reactant of Route 4
Reactant of Route 4
4,4'-[(4-Fluorophenyl)methylene]dimorpholine
Reactant of Route 5
Reactant of Route 5
4,4'-[(4-Fluorophenyl)methylene]dimorpholine
Reactant of Route 6
Reactant of Route 6
4,4'-[(4-Fluorophenyl)methylene]dimorpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.